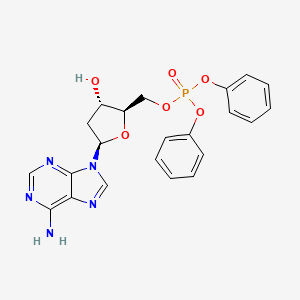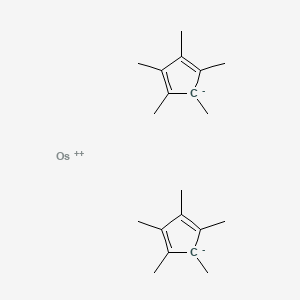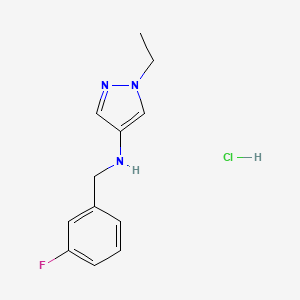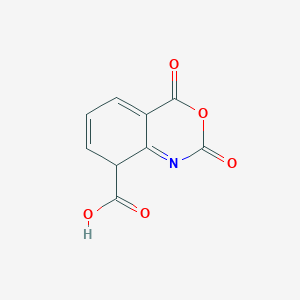
(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cilliobrevin D is a cell-permeable, reversible, and specific inhibitor of the AAA+ ATPase motor cytoplasmic dynein. It is known for its ability to inhibit Hedgehog signaling and primary cilia formation. This compound has been widely used in scientific research to study dynein motor function and its role in various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cilliobrevin D is synthesized through a series of chemical reactions involving the formation of a benzoyl dihydroquinazolinone derivative. The synthetic route typically involves the reaction of 2-amino-4-chlorobenzonitrile with 2,4-dichlorobenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then cyclized to form the final product, Cilliobrevin D .
Industrial Production Methods
While specific industrial production methods for Cilliobrevin D are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for larger scale production. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production .
Análisis De Reacciones Químicas
Types of Reactions
Cilliobrevin D undergoes various chemical reactions, including:
Oxidation: Cilliobrevin D can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert Cilliobrevin D into reduced forms.
Substitution: Substitution reactions can occur at the chloro groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions
Major Products Formed
Aplicaciones Científicas De Investigación
Cilliobrevin D has a wide range of scientific research applications, including:
Mecanismo De Acción
Cilliobrevin D exerts its effects by inhibiting the AAA+ ATPase motor cytoplasmic dynein. It disrupts spindle pole focusing, kinetochore-microtubule attachment, and melanosome aggregation in a dose-dependent manner. This inhibition leads to the perturbation of protein trafficking within primary cilia and blocks Hedgehog signaling .
Comparación Con Compuestos Similares
Similar Compounds
Dynapyrazoles: These are more potent inhibitors of dynein compared to Cilliobrevin D and have a unique mode of action.
Ciliobrevin A: Another member of the ciliobrevin family, with similar inhibitory effects on dynein.
Uniqueness of Cilliobrevin D
Cilliobrevin D is unique due to its reversible and specific inhibition of dynein, making it a valuable tool for studying dynein motor function. Its ability to inhibit Hedgehog signaling and primary cilia formation further distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C17H14Cl3N3O2 |
|---|---|
Peso molecular |
398.7 g/mol |
Nombre IUPAC |
(2Z)-2-(7-chloro-4-oxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-2-ylidene)-3-(2,4-dichlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C17H14Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1,3,5,9,11,14,22H,2,4,6H2,(H,23,25)/b16-12- |
Clave InChI |
WPTCLCBOWMWWFK-VBKFSLOCSA-N |
SMILES isomérico |
C1CC2C(CC1Cl)N/C(=C(\C#N)/C(=O)C3=C(C=C(C=C3)Cl)Cl)/NC2=O |
SMILES canónico |
C1CC2C(CC1Cl)NC(=C(C#N)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![D-Gluconimidic acid, 2-(acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-, delta-lactone, 3,4,6-triacetate (9CI)](/img/structure/B12349533.png)



![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)


![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)



